Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. The presence of bromine, ethyl, and methyl groups in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:
Formation of the Imidazo[1,2-a]pyridine Core: This is usually achieved through a cyclization reaction involving a pyridine derivative and an appropriate amine.
Esterification: The carboxylate group is introduced through an esterification reaction, typically using ethyl alcohol and a suitable acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the bromine atom.
Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.
Esterification: Ethyl alcohol and sulfuric acid as a catalyst.
Substitution: Various nucleophiles like amines or thiols in the presence of a base.
Major Products
Substituted Derivatives: Formed by replacing the bromine atom with different nucleophiles.
Oxides and Reduced Forms: Resulting from oxidation and reduction reactions.
Carboxylic Acid: Formed by hydrolysis of the ester group.
Scientific Research Applications
Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylate
- 6-bromo-8-ethyl-2-methylimidazo[1,2-a]pyridine
Uniqueness
Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl and methyl groups, along with the bromine atom, allows for a wide range of chemical modifications and applications.
Biological Activity
Ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate (CAS Number: 1628263-77-3) is a compound belonging to the imidazo[1,2-a]pyridine family, which has garnered attention for its potential biological activities. This article provides a detailed overview of its synthesis, biological activity, and relevant research findings.
Synthesis
The synthesis of imidazo[1,2-a]pyridine derivatives typically involves various methods, including the use of ethyl bromopyruvate and substituted pyridines. For instance, a notable synthesis method reported involves treating ethyl bromopyruvate with 5-bromo-2,3-diaminopyridine in the presence of sodium bicarbonate and ethanol, yielding significant amounts of the desired compound .
Biological Activity
The biological activity of this compound is primarily characterized by its pharmacological properties:
1. Antibacterial Activity:
Research indicates that derivatives of imidazo[1,2-a]pyridine exhibit antibacterial properties. Specifically, compounds targeting the FtsZ protein in bacteria have been highlighted for their potential as narrow-spectrum antibiotics. This compound has shown promise in inhibiting the growth of Streptococcus pneumoniae by interfering with cell division mechanisms .
2. Anticancer Potential:
Studies have demonstrated that imidazo[1,2-a]pyridine derivatives can act as effective anticancer agents. The compound's structure allows it to interact with various cellular targets involved in cancer proliferation. For example, some derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .
3. Anti-inflammatory Properties:
The anti-inflammatory effects of imidazo[1,2-a]pyridine derivatives have also been documented. These compounds may modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Case Studies and Research Findings
Several studies have explored the biological activities associated with this compound and its analogs:
Study | Findings |
---|---|
Anderson et al. (2003) | Identified imidazo[1,2-a]pyridine derivatives as potent CDK inhibitors. |
Trapani et al. (2003) | Reported on the anticonvulsant properties of related compounds. |
Gueiffier et al. (1998) | Discussed antiviral activities linked to imidazo[1,2-a]pyridine derivatives. |
Mavel et al. (2002) | Highlighted the broad pharmacological spectrum including antibacterial and anti-inflammatory effects. |
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is critical for understanding its biological efficacy:
- Bromine Substitution: The presence of bromine at position 6 enhances the compound's ability to interact with biological targets.
- Ethyl and Methyl Groups: The ethyl group at position 2 and methyl group at position 8 contribute to lipophilicity, potentially improving membrane permeability and bioavailability.
Properties
Molecular Formula |
C13H15BrN2O2 |
---|---|
Molecular Weight |
311.17 g/mol |
IUPAC Name |
ethyl 6-bromo-2-ethyl-8-methylimidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C13H15BrN2O2/c1-4-10-11(13(17)18-5-2)16-7-9(14)6-8(3)12(16)15-10/h6-7H,4-5H2,1-3H3 |
InChI Key |
FCPUZHBYLUQVKZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(N2C=C(C=C(C2=N1)C)Br)C(=O)OCC |
Origin of Product |
United States |
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